2-(Benzylamino)pyrimidine-5-carbaldehyde

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

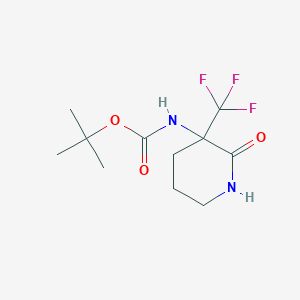

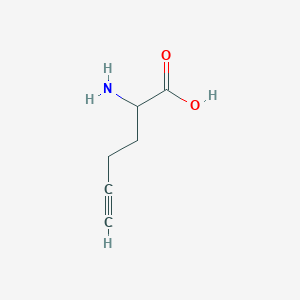

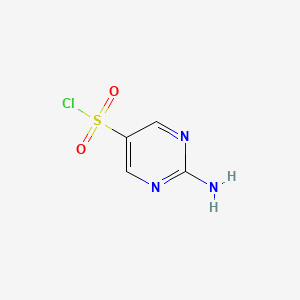

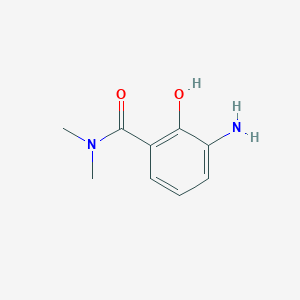

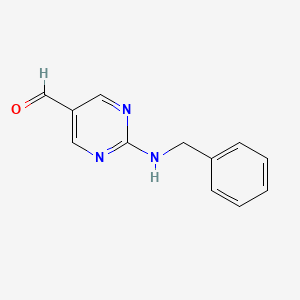

2-(Benzylamino)pyrimidine-5-carbaldehyde is a chemical compound that serves as a key intermediate in the synthesis of various heterocyclic compounds. It is characterized by the presence of a pyrimidine ring, which is a six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3, substituted at the second position by a benzylamino group and at the fifth position by a carbaldehyde group. This structure makes it a versatile precursor for the synthesis of compounds with potential biological activities, including anticancer agents .

Synthesis Analysis

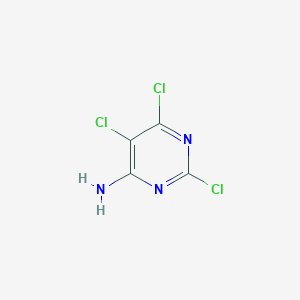

The synthesis of trisubstituted 2-arylaminopyrimidine-5-carbaldehydes, which includes compounds like 2-(Benzylamino)pyrimidine-5-carbaldehyde, can be achieved through a regioselective S(N)Ar reaction. This involves the reaction of 2,4,6-trichloropyrimidine-5-carbaldehyde with nucleophiles such as aniline, methylamine, and alkoxides under phase-transfer catalysis and traditional S(N)Ar conditions. The resulting compounds can be further functionalized to create fused-bicyclic pyrimidine substrates, which are valuable in the synthesis of unique GlambdaC base precursors .

Molecular Structure Analysis

The molecular structure of related compounds, such as 2-amino-4,6-bis[N-methyl-N-(4-methylphenyl)amino]pyrimidine-5-carbaldehyde, exhibits polarized electronic structures. These molecules can form a three-dimensional hydrogen-bonded framework through a combination of N-H...O, C-H...O, and C-H...π(arene) hydrogen bonds. Such structural features are indicative of the potential for 2-(Benzylamino)pyrimidine-5-carbaldehyde to participate in similar hydrogen bonding, which could influence its reactivity and the stability of its derivatives .

Chemical Reactions Analysis

Compounds structurally related to 2-(Benzylamino)pyrimidine-5-carbaldehyde can undergo various chemical reactions. For instance, 2-(Alkyl/arylamino)chromone-3-carbaldehyde, which shares the carbaldehyde functional group, can react with different reagents like Meldrum's acid and hippuric acid to form the 1-benzopyrano[2,3-b]pyridine-2,5-dione moiety. This suggests that 2-(Benzylamino)pyrimidine-5-carbaldehyde could also be amenable to similar reactions, leading to the formation of diverse heterocyclic structures .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2-(Benzylamino)pyrimidine-5-carbaldehyde are not detailed in the provided papers, the properties of similar compounds can be inferred. For example, the solubility, melting point, and stability of these compounds can be influenced by the presence of the pyrimidine ring and substituents. The carbaldehyde group is likely to be reactive, making it a suitable target for nucleophilic addition reactions. The benzylamino group may also affect the compound's lipophilicity, which is important for its potential biological activity .

安全和危害

属性

IUPAC Name |

2-(benzylamino)pyrimidine-5-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O/c16-9-11-7-14-12(15-8-11)13-6-10-4-2-1-3-5-10/h1-5,7-9H,6H2,(H,13,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYCVAJMGIHAWPH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=NC=C(C=N2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80589762 |

Source

|

| Record name | 2-(Benzylamino)pyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80589762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Benzylamino)pyrimidine-5-carbaldehyde | |

CAS RN |

946778-44-5 |

Source

|

| Record name | 2-(Benzylamino)pyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80589762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。